5-Fluoro-4-hydroxyquinazoline
Overview
Description
5-Fluoro-4-hydroxyquinazoline is an organic compound with the molecular formula C8H5FN2O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a fluorine atom at the 5-position and a hydroxyl group at the 4-position of the quinazoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydroxyquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoroanthranilic acid.
Cyclization: The 5-fluoroanthranilic acid undergoes cyclization with formamide under acidic conditions to form this compound.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors for the cyclization process to handle bulk quantities of starting materials.
Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Automation: Employing automated systems for continuous production and monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-hydroxyquinazoline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinazolinone derivative.
Reduction: The compound can be reduced to form 5-fluoro-4-aminoquinazoline.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: 5-Fluoro-4-quinazolinone.
Reduction: 5-Fluoro-4-aminoquinazoline.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-4-hydroxyquinazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-hydroxyquinazoline involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathways: It may interfere with cellular pathways involved in DNA replication and repair, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinazoline: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
5-Fluoroquinazoline: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
4-Aminoquinazoline: Contains an amino group instead of a hydroxyl group, leading to different pharmacological properties.
Uniqueness
5-Fluoro-4-hydroxyquinazoline is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
5-fluoro-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEZULVIMJVIFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371996 | |
Record name | 5-Fluoro-4-hydroxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436-72-6 | |
Record name | 5-Fluoro-4-hydroxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoroquinazolin-4(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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